Phenazopyridine 200 mg Demonstrates Noninferior Procedural Analgesia to 2% Intravesical Lidocaine with Significant Time and Cost Advantages
In a randomized controlled trial of 111 women undergoing intradetrusor onabotulinumtoxinA injections, oral phenazopyridine 200 mg taken 1–2 hours preprocedure was noninferior to intravesical 2% lidocaine instillation (20 minutes) for procedural pain control [1]. The mean postprocedure pain score on a 100-mm visual analog scale was 2.7 mm lower in the phenazopyridine group (95% CI: −11.3 to 10.7), meeting the prespecified noninferiority margin of 14 mm [1]. Examination room time was significantly reduced with phenazopyridine (44.4 vs 57.5 minutes; P = .0003), representing a 22.8% reduction in clinical workflow time [1].
| Evidence Dimension | Postprocedure Pain (100-mm VAS) |
|---|---|
| Target Compound Data | Mean pain score: not reported directly; group difference reported as -2.7 mm |
| Comparator Or Baseline | Intravesical 2% lidocaine (50 mL, 20-minute instillation) |
| Quantified Difference | −2.7 mm (95% CI: −11.3 to 10.7) in favor of phenazopyridine; noninferiority demonstrated |
| Conditions | Randomized controlled trial in 111 women with idiopathic overactive bladder undergoing intradetrusor onabotulinumtoxinA (100 units) injections |
Why This Matters
This evidence enables procurement managers to select oral phenazopyridine over intravesical lidocaine when workflow efficiency and patient throughput are prioritized, without compromising analgesic efficacy.
- [1] Stewart LE, et al. Oral phenazopyridine vs intravesical lidocaine for bladder onabotulinumtoxinA analgesia: a randomized controlled trial. Am J Obstet Gynecol. 2022;227(2):308.e1-308.e8. View Source
